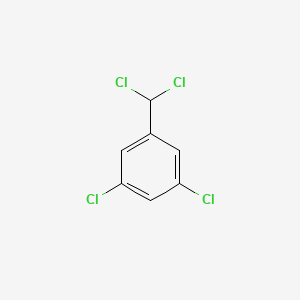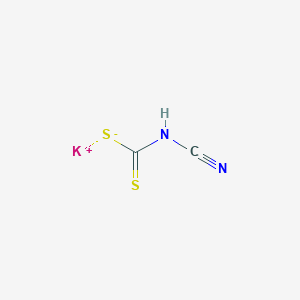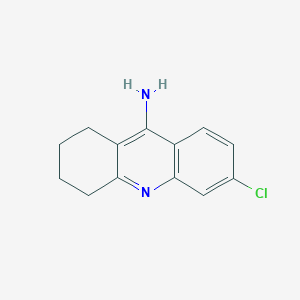![molecular formula C8H5NO3 B3329344 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carbaldehyde CAS No. 581102-27-4](/img/structure/B3329344.png)
2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carbaldehyde
概要
説明
2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carbaldehyde is a heterocyclic compound with the molecular formula C8H5NO3 It is a derivative of benzoxazole, featuring an oxo group at the 2-position and a formyl group at the 5-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carbaldehyde can be achieved through several methods. One common approach involves the acid- and base-catalyzed aldol condensation of this compound with 3,4,5-trimethoxyacetophenone . The reaction conditions typically include the use of a suitable solvent, such as ethanol, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using similar synthetic routes as those employed in laboratory settings. The scalability of the synthesis process depends on the availability of starting materials and the optimization of reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives of the original compound. The specific products depend on the reaction conditions and the reagents used.
科学的研究の応用
2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carbaldehyde has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including heterocyclic compounds and pharmaceuticals.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with target proteins, enzymes, or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
類似化合物との比較
Similar Compounds
Similar compounds to 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carbaldehyde include:
- 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid
- 3-Acetyl-2-oxo-2,3-dihydrobenzo[d]oxazole-6-carbaldehyde
Uniqueness
What sets this compound apart from similar compounds is its specific structural features, such as the presence of both an oxo group and a formyl group
特性
IUPAC Name |
2-oxo-3H-1,3-benzoxazole-5-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3/c10-4-5-1-2-7-6(3-5)9-8(11)12-7/h1-4H,(H,9,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYFWPMHZVHAXTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C=O)NC(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4,5-dihydroxy-9-methyl-3-oxo-1,3-dihydronaphtho[2,3-c]furan-1-yl)-2,3,6-trihydroxybenzamide](/img/structure/B3329266.png)
![8-Methoxy-3,4-dihydrobenzo[b]thiepin-5(2H)-one](/img/structure/B3329272.png)






![Methyl 6-aminobenzo[d]isoxazole-3-carboxylate](/img/structure/B3329309.png)
![2-(5-Methyl-1H-imidazo[4,5-b]pyridin-2-yl)acetonitrile](/img/structure/B3329310.png)

![Methyl 2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B3329329.png)
![(3AS,6R,7R,7aS)-3a-(hydroxymethyl)-2,2-dimethyltetrahydro-5H-[1,3]dioxolo[4,5-b]pyran-6,7-diol](/img/structure/B3329345.png)
